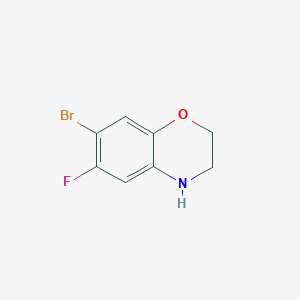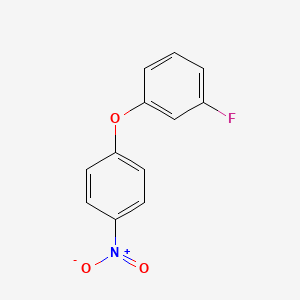
1-(1-(2-Propenyl)cyclohexyl)methanol
Overview
Description
The compound "1-(1-(2-Propenyl)cyclohexyl)methanol" is not directly mentioned in the provided papers, but the papers discuss related compounds and reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar cyclohexyl methanol derivatives.
Synthesis Analysis
The synthesis of cyclohexyl methanol derivatives can be achieved through various methods. For instance, the oxidative aromatization of α,β-unsaturated cyclohexenones with iodine–cerium(IV) ammonium nitrate in alcohols can yield alkyl phenyl ethers and phenoxyalkanol derivatives . Additionally, a Prins-type cyclization reaction catalyzed by hafnium triflate has been used to synthesize 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives from aldehydes and O-protected/unprotected cyclohex-3-ene-1,1-dimethanol .
Molecular Structure Analysis
The molecular structure of cyclohexyl methanol derivatives can be complex, with various substituents affecting the overall conformation and stability. For example, in the case of 2,3-dibromo-6-methoxy-4-[(phenethylamino)methylidene]cyclohexa-2,5-dien-1-one methanol monosolvate, the mean planes of the substituted cyclohexa-2,5-dien-1-one and phenyl rings are nearly parallel, indicating a specific spatial arrangement that could be relevant for "1-(1-(2-Propenyl)cyclohexyl)methanol" as well .
Chemical Reactions Analysis
Cyclohexyl methanol derivatives can undergo various chemical reactions. The photo-Nazarov cyclization of 1-cyclohexenyl(phenyl)methanone, for example, involves trapping of 2-oxyallyl intermediates by olefins, leading to different cycloadditions and ene-type additions . These reactions are indicative of the reactivity of cyclohexyl methanol derivatives under photochemical conditions, which could be extrapolated to "1-(1-(2-Propenyl)cyclohexyl)methanol" .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexyl methanol derivatives can be influenced by their molecular structure. The crystal and molecular structures of inclusion compounds, as well as their thermal analysis, provide information about the stability and decomposition of these compounds . The crystal packing in these structures is often stabilized by hydrogen bonding, which is an important consideration for understanding the properties of "1-(1-(2-Propenyl)cyclohexyl)methanol" .
Mechanism of Action
Target of Action
1-(1-(2-Propenyl)cyclohexyl)methanol is an organic compound that belongs to the family of alcohols . The primary targets of alcohols are usually proteins or enzymes in the body, where they can alter the function or structure of these targets.
Mode of Action
The mode of action of alcohols typically involves interaction with their targets, leading to changes in the target’s function or structure
Biochemical Pathways
Alcohols can affect various biochemical pathways in the body . .
properties
IUPAC Name |
(1-prop-2-enylcyclohexyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-6-10(9-11)7-4-3-5-8-10/h2,11H,1,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIDQZUNEQIBFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-chloroethyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3020596.png)


![3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B3020600.png)
![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3020601.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B3020602.png)


![3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B3020610.png)
![benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate](/img/structure/B3020611.png)